molecular formula C22H30N2O3 B15103919 2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one

2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one

Cat. No.: B15103919
M. Wt: 370.5 g/mol
InChI Key: DRMNIMXVWDHKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one is a spirocyclic molecule featuring a cyclohexane ring fused to an isoquinoline scaffold. Key structural attributes include:

  • Spiro Junction: The cyclohexane and isoquinoline moieties share a common carbon atom, creating a rigid three-dimensional structure.
  • Substituents: 2'-(2-Methoxyethyl): A hydrophilic side chain that may enhance solubility.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) disorders or kinase inhibition.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-4-(pyrrolidine-1-carbonyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-one

InChI

InChI=1S/C22H30N2O3/c1-27-16-15-24-20(25)18-10-4-3-9-17(18)19(21(26)23-13-7-8-14-23)22(24)11-5-2-6-12-22/h3-4,9-10,19H,2,5-8,11-16H2,1H3

InChI Key

DRMNIMXVWDHKEW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)N4CCCC4

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the 4' Position

The 4' position is critical for modulating biological activity. Comparisons include:

Compound Name 4' Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Pyrrolidin-1-ylcarbonyl ~327.4 (estimated) Potential kinase inhibition
2'-Cyclohexyl-1'-oxo-...-4'-carboxylic acid Carboxylic acid 327.4 Laboratory reagent, intermediate
1'-Oxo-2'-phenyl-...-4'-carboxylic acid Phenyl + Carboxylic acid 337.4 Synthetic intermediate
5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one Pyrrolidinylmethyl 322.4 Bioactive scaffold

Key Observations :

  • Carboxylic Acid (): Increases hydrophilicity but may reduce membrane permeability.

Substituent Variations at the 2' Position

The 2'-(2-methoxyethyl) group distinguishes the target from analogs with simpler alkyl or aryl substituents:

Compound Name 2' Substituent Melting Point (°C) Synthetic Route Reference
Target Compound 2-Methoxyethyl Not reported Likely via nucleophilic substitution
3-Hydroxy-5-(4-isopropyl-phenyl)-... () 2-Methoxyethylamine 247–249 Condensation with 2-methoxyethylamine
2'-Phenyl derivatives () Phenyl Not reported Friedel-Crafts alkylation

Key Observations :

  • 2-Methoxyethyl : Improves solubility compared to hydrophobic phenyl groups, as seen in ’s compound (68% yield, stable crystalline form) .
  • Synthetic routes often involve amine alkylation or Suzuki coupling, depending on substituent complexity .

Key Observations :

  • The target compound’s safety profile aligns with spirocyclic isoquinoline derivatives, requiring standard lab precautions (e.g., ventilation, gloves) .
  • Pyrrolidine-containing compounds () may exhibit higher bioactivity but also greater toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.